1,4-Dichloro-2-methyl-5-nitrobenzene
Overview
Description
1,4-Dichloro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a yellow solid that is insoluble in water and is one of several isomers of dichloronitrobenzene . This compound is of interest due to its applications in various chemical reactions and its role as a precursor to other commercially valuable derivatives.
Preparation Methods
1,4-Dichloro-2-methyl-5-nitrobenzene can be synthesized through nitration of 1,4-dichlorobenzene. The nitration process typically involves the use of mixed acid (a combination of nitric acid and sulfuric acid) at controlled temperatures ranging from 35 to 65°C . This method yields a high purity product and is commonly used in industrial settings.
Chemical Reactions Analysis
1,4-Dichloro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).
Reduction: Hydrogenation of this compound can yield 1,4-dichloro-2-methyl-5-aminobenzene.
Nucleophilic Substitution: The chloride adjacent to the nitro group can be displaced by nucleophiles such as ammonia, aqueous base, or methoxide, leading to the formation of aniline, phenol, or anisole derivatives.
Scientific Research Applications
1,4-Dichloro-2-methyl-5-nitrobenzene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activities.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-methyl-5-nitrobenzene in chemical reactions involves its role as an electrophile in electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring and directs incoming electrophiles to the meta position relative to the nitro group . This compound can also undergo reduction and nucleophilic substitution reactions, where the nitro group can be reduced to an amine, and the chlorine atoms can be replaced by nucleophiles .
Comparison with Similar Compounds
1,4-Dichloro-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:
1,4-Dichloro-2-nitrobenzene: Similar in structure but lacks the methyl group.
4-Chloro-2-nitroaniline: Contains an amino group instead of a methyl group and is used in dye production.
4-Chloro-2-nitrophenol: Contains a hydroxyl group instead of a methyl group and is used in the synthesis of other chemicals.
4-Chloro-2-nitroanisole: Contains a methoxy group instead of a methyl group and is used in organic synthesis.
These comparisons highlight the unique presence of the methyl group in this compound, which can influence its reactivity and applications.
Properties
IUPAC Name |
1,4-dichloro-2-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQYJEJKUTUIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290998 | |
Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-76-0 | |
Record name | 1,4-Dichloro-2-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 72330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC72330 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.